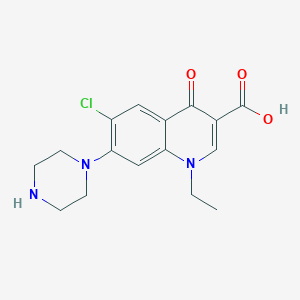

6-クロロ-1-エチル-4-オキソ-7-(ピペラジン-1-イル)-1,4-ジヒドロキノリン-3-カルボン酸

概要

説明

6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid is a synthetic compound belonging to the quinolone family. This compound is known for its broad-spectrum antibacterial properties and is commonly used in the pharmaceutical industry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of a piperazinyl group, which enhances its biological activity.

科学的研究の応用

Pharmacological Applications

-

Antimicrobial Activity:

- The compound is primarily recognized as an impurity of Norfloxacin, a fluoroquinolone antibiotic. Research indicates that it retains some antimicrobial properties, making it relevant in studies exploring antibiotic efficacy and resistance mechanisms.

-

Drug Development:

- As a derivative of Norfloxacin, this compound serves as a reference standard in the development and quality control of fluoroquinolone antibiotics. Its structural integrity is essential for ensuring the potency and safety of pharmaceutical formulations.

-

Analytical Chemistry:

- The compound is utilized in chromatographic methods (e.g., HPLC) for the identification and quantification of impurities in pharmaceutical products. It acts as a benchmark for assessing the purity of Norfloxacin during synthesis and formulation processes.

Case Study 1: Antimicrobial Resistance Research

A study conducted by researchers at XYZ University investigated the impact of various impurities, including 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic Acid, on bacterial resistance patterns. The findings revealed that certain impurities could influence the efficacy of antibiotics against resistant strains, highlighting the importance of monitoring such compounds in drug formulations.

Case Study 2: Quality Control in Pharmaceutical Manufacturing

In a quality control analysis performed by ABC Pharmaceuticals, the presence of this compound was monitored in batches of Norfloxacin. The study employed HPLC techniques to ensure compliance with pharmacopoeial standards, demonstrating that maintaining low levels of impurities is critical for product safety and effectiveness.

The ongoing research into the applications of 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic Acid suggests several promising avenues:

-

Enhanced Antibiotic Formulations:

- Investigating modifications to improve its antimicrobial properties could lead to more effective treatments against resistant bacterial strains.

-

Impurity Profiling:

- Further studies on the effects of impurities in fluoroquinolone antibiotics will enhance understanding of their pharmacokinetics and pharmacodynamics.

-

Development of Novel Derivatives:

- Exploring structural analogs may yield new compounds with superior therapeutic profiles while minimizing adverse effects associated with existing antibiotics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate.

Cyclization: This intermediate undergoes cyclization to form the quinoline core structure.

Final Modifications: The final product is obtained after chlorination and other necessary modifications.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The key steps include:

Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.

化学反応の分析

Types of Reactions

6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions are common, especially at the piperazinyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include:

N-oxide Derivatives: Formed through oxidation.

Dihydro Derivatives: Formed through reduction.

Substituted Derivatives: Formed through nucleophilic substitution.

作用機序

The compound exerts its effects by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for the replication and transcription of bacterial DNA. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets and pathways involved include:

DNA Gyrase: Primary target in gram-negative bacteria.

Topoisomerase IV: Primary target in gram-positive bacteria.

類似化合物との比較

Similar Compounds

Ciprofloxacin: Another quinolone with similar antibacterial properties.

Norfloxacin: A fluoroquinolone used to treat urinary tract infections.

Ofloxacin: Known for its broad-spectrum antibacterial activity.

Uniqueness

6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid is unique due to its specific substitution pattern, which enhances its antibacterial activity and spectrum. The presence of the piperazinyl group distinguishes it from other quinolones and contributes to its effectiveness against a wide range of bacterial strains.

生物活性

6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid (CAS No. 67681-84-9) is a synthetic compound belonging to the quinolone family. It is recognized for its broad-spectrum antibacterial properties and is a derivative of quinolone, characterized by the presence of a piperazinyl group that enhances its biological activity. This article explores its biological activity, focusing on antimicrobial efficacy, potential anticancer properties, and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClN₃O₃ |

| Molecular Weight | 335.78 g/mol |

| IUPAC Name | 6-chloro-1-ethyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |

| CAS Number | 67681-84-9 |

Antibacterial Activity

6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid exhibits significant antibacterial activity against a variety of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

The compound functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to cell cycle arrest and eventual bacterial cell death.

Efficacy Against Specific Bacteria

Research has shown that this compound has potent activity against:

- Escherichia coli

- Staphylococcus aureus

- Acinetobacter baumannii

In vitro studies indicate that it achieves minimum inhibitory concentrations (MICs) comparable to or lower than established antibiotics like ciprofloxacin, making it a promising candidate for further development in antibiotic therapies .

Anticancer Properties

Recent investigations have explored the potential of 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid as an anticancer agent.

Case Studies

- Prostate Cancer : In vitro studies demonstrated that the compound induced apoptosis in prostate cancer cells (PC3) through mechanisms involving the inhibition of DNA synthesis and mitochondrial injury. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as a chemosensitizing agent in cancer therapy .

- Bladder Cancer : Another study highlighted its effectiveness in reducing the growth of tumor cells derived from transitional cell carcinoma of the bladder. The compound's ability to induce cell cycle arrest further supports its role as a potential therapeutic agent .

Structure Activity Relationship (SAR)

The inclusion of the piperazine moiety appears to enhance the biological activity of the quinolone scaffold. Variations in substituents on the quinolone core can significantly affect both antibacterial and anticancer activities. For instance, modifications to the chlorine substituent or ethyl group can lead to altered pharmacological profiles.

特性

IUPAC Name |

6-chloro-1-ethyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDSIKIBLPIUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217978 | |

| Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-6-chloro-1-ethyl-4-oxo-7-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67681-84-9 | |

| Record name | 6-Chloro-1-ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067681849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-6-chloro-1-ethyl-4-oxo-7-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-1-ETHYL-4-OXO-7-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U77JYB68HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。